1-[4-(Oxiran-2-ylmethoxy)phenyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Oxiran-2-ylmethoxy)phenyl]pyrazole, also known as OXPHOS inhibitor, is a chemical compound that has been widely studied in the field of biochemistry and physiology. This molecule has been found to have a significant impact on cellular respiration and energy production, making it a promising target for research in a variety of fields.
Mechanism of Action
The mechanism of action for 1-[4-(Oxiran-2-ylmethoxy)phenyl]pyrazole involves its ability to inhibit the activity of complex I of the electron transport chain. This inhibition leads to a decrease in the proton gradient across the inner mitochondrial membrane, which in turn leads to a decrease in ATP production and a subsequent decrease in cellular respiration.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its impact on cellular respiration and energy production. This molecule has been found to have a significant impact on the function of mitochondria, the organelles responsible for producing ATP in cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-(Oxiran-2-ylmethoxy)phenyl]pyrazole in lab experiments include its ability to selectively inhibit complex I of the electron transport chain, making it a useful tool for studying the role of this complex in cellular respiration. However, the limitations of using this molecule include its potential toxicity and the need for careful handling and disposal.
Future Directions
For research involving 1-[4-(Oxiran-2-ylmethoxy)phenyl]pyrazole include the development of more selective inhibitors of complex I, as well as the exploration of its potential therapeutic applications in diseases related to mitochondrial dysfunction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this molecule and its potential impact on cellular metabolism.
Synthesis Methods
The synthesis method for 1-[4-(Oxiran-2-ylmethoxy)phenyl]pyrazole involves a multi-step process that begins with the reaction of 2-bromo-4’-methoxyacetophenone with ethylene oxide to form the epoxide intermediate. This intermediate is then reacted with hydrazine to form the pyrazole ring, and the resulting compound is then treated with sodium hydroxide to form the final product.
Scientific Research Applications
The scientific research application of 1-[4-(Oxiran-2-ylmethoxy)phenyl]pyrazole is primarily focused on its role as an this compound inhibitor. This molecule has been found to inhibit the activity of complex I of the electron transport chain, leading to a decrease in ATP production and a subsequent decrease in cellular respiration.
properties
IUPAC Name |
1-[4-(oxiran-2-ylmethoxy)phenyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-6-13-14(7-1)10-2-4-11(5-3-10)15-8-12-9-16-12/h1-7,12H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSMMZZYXCKVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.